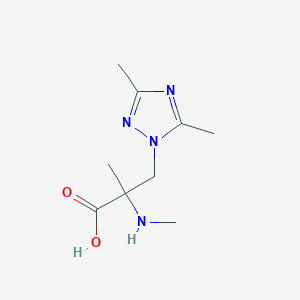![molecular formula C12H15N3O2 B13551615 Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is a compound that features an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle. This structure is recognized for its wide range of applications in medicinal chemistry due to its unique chemical properties . The imidazo[1,2-a]pyridine scaffold is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug development and other scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate typically involves multicomponent reactions, condensation reactions, and oxidative coupling . One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.
Industrial Production Methods
Industrial production of this compound often employs solvent- and catalyst-free synthesis methods to enhance sustainability and reduce costs . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine) . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Applications De Recherche Scientifique
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents and specific applications.
Uniqueness
Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
methyl 4-amino-3-imidazo[1,2-a]pyridin-2-ylbutanoate |
InChI |
InChI=1S/C12H15N3O2/c1-17-12(16)6-9(7-13)10-8-15-5-3-2-4-11(15)14-10/h2-5,8-9H,6-7,13H2,1H3 |
Clé InChI |
IPVMCRLCFSHABB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CN)C1=CN2C=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)

![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)









